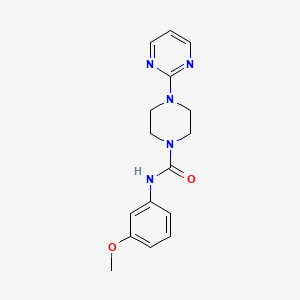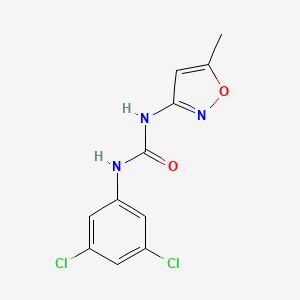
N-(3-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, commonly known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MP-10 is a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of mood, anxiety, and stress.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential applications in the field of neuroscience. The compound has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a promising candidate for the treatment of anxiety and depression in humans. MP-10 has also been shown to improve cognitive function and memory in animal models, which suggests that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, MP-10 has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
Mécanisme D'action
MP-10 is a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and neuroprotective effects. MP-10 binds to the 5-HT1A receptor and activates it, which leads to the release of neurotransmitters such as serotonin and dopamine. The release of these neurotransmitters is thought to be responsible for the anxiolytic, antidepressant, and neuroprotective effects of MP-10.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, anxiety, and stress. MP-10 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, MP-10 has been shown to increase the expression of heat shock proteins, which are proteins that protect cells from stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist of the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, anxiety, and stress. Another advantage is that MP-10 has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a promising candidate for the development of new treatments for anxiety and depression. One limitation of MP-10 is that it is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, the effects of MP-10 may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are several future directions for research on MP-10. One direction is to further investigate the neuroprotective effects of MP-10 and its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate the effects of MP-10 on different neurotransmitter systems and their potential implications for the treatment of mood and anxiety disorders. Additionally, future research could focus on the development of new compounds that are based on the structure of MP-10 and have improved pharmacological properties.
Méthodes De Synthèse
MP-10 is synthesized using a multistep process that involves the reaction of 3-methoxyaniline with ethyl chloroformate to form an intermediate compound. This intermediate compound is then reacted with 2-aminopyrimidine to form the final product, MP-10. The synthesis of MP-10 is a complex process that requires expertise in organic chemistry and specialized equipment.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-23-14-5-2-4-13(12-14)19-16(22)21-10-8-20(9-11-21)15-17-6-3-7-18-15/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNRYGAFVMQRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acrylamide](/img/structure/B5381182.png)
![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)


![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5381256.png)
![3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
![N-(4-tert-butylphenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5381274.png)